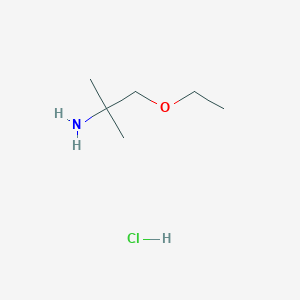![molecular formula C13H19N3O3 B1395861 2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol CAS No. 1275898-92-4](/img/structure/B1395861.png)
2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol
Übersicht
Beschreibung
“2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol” is a chemical compound with the molecular formula C13 H19 N3 O3 . It is a versatile material that has diverse applications in scientific research. This compound’s unique structure opens doors to breakthroughs in pharmaceuticals, organic synthesis, and material science.
Chemical Reactions Analysis
While specific chemical reactions involving “2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol” are not available, nitropyridine derivatives have been known to undergo various reactions . For example, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Wissenschaftliche Forschungsanwendungen
Synthesis and Structure Analysis
- The compound was involved in the formation of a benzoxazino-benzoxazine derivative, where its reaction with 2-amino-5-nitrophenol and 1,2-cyclohexanedione in ethanol led to the formation of a new molecule. This process was studied using X-ray diffraction, NMR, and IR techniques (Nowicka-Scheibe et al., 2004).
Charge Transfer and Supramolecular Assemblies
- In research on novel compounds with non-linear optical chromophores, the compound was used to create assemblies with Keggin polyoxoanions, demonstrating different charge transfer properties and thermal stability. This involved characterizing these compounds using spectroscopic and analytical techniques (Gamelas et al., 2006).
Hydrophobic Interactions in Proteins
- A study utilized a derivative of this compound (N-cyclohexyl-2-pyrrolidone) as a model for protein interiors, offering insights into the free energies of transfer of amino acids and implications for protein structure stability (Lawson et al., 1984).
Nonlinear Optical Properties
- The compound contributed to the development of electro-optical active polyurethanes, where derivatives of 2-{(2-hydroxyethyl)-[4-(5-nitropyridin-2-ylazo)phenyl]amino}ethanol were synthesized and characterized for their nonlinear optical performance (Jecs et al., 2009).
Solvent Influence on Reactivity
- A study investigated the influence of solvents like ethanol on the reactivity of derivatives of 2-amino-5-nitropyridine, elucidating the effects of solvent polarity on substitution processes (Hertog & Jouwersma, 1953).
Quantum Chemical Studies
- Quantum chemical calculations and spectroscopic investigations on derivatives, such as 2-amino-3-methyl-5-nitropyridine, were conducted to understand energy, molecular structure, and electronic properties, shedding light on the intramolecular charge transfer and reactive sites of these compounds (Sivaprakash et al., 2019).
Eigenschaften
IUPAC Name |
2-[cyclohexyl-(3-nitropyridin-2-yl)amino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O3/c17-10-9-15(11-5-2-1-3-6-11)13-12(16(18)19)7-4-8-14-13/h4,7-8,11,17H,1-3,5-6,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIFONBDIIVGKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CCO)C2=C(C=CC=N2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclohexyl(3-nitropyridin-2-yl)amino]ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1395788.png)



![3-[3-Fluoro-5-(trifluoromethyl)phenyl]propan-1-OL](/img/structure/B1395794.png)



